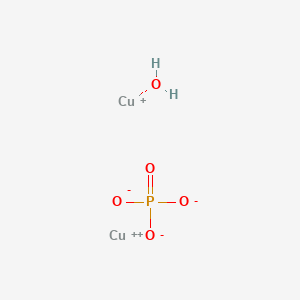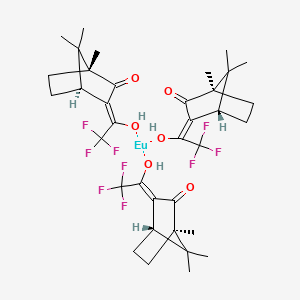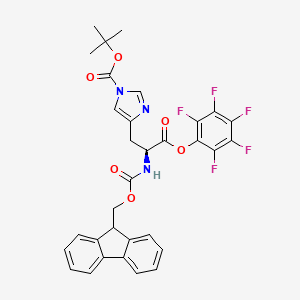
Bromothymol blue solution R1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromothymol blue solution R1 is a chemical compound widely used as a pH indicator. It is known for its ability to change color in response to pH variations, making it valuable in various scientific and industrial applications. The compound is typically sold in solid form as the sodium salt of the acid indicator .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromothymol blue is synthesized by adding elemental bromine to thymol blue in a solution of glacial acetic acid . To prepare a solution used as a pH indicator, 0.10 g of bromothymol blue is dissolved in 8.0 cm³ of N/50 sodium hydroxide and then diluted with water to 250 cm³ .
Industrial Production Methods
In industrial settings, bromothymol blue is produced under rigorous conditions to ensure high purity and quality. The process involves the careful addition of bromine to thymol blue, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bromothymol blue undergoes several types of chemical reactions, including:
Oxidation: Bromothymol blue can be oxidized by strong oxidizing agents like potassium permanganate in acidic solutions.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Bromothymol blue can participate in substitution reactions, particularly involving its bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions (e.g., perchloric acid) is commonly used.
Reduction: Specific reducing agents can be employed, depending on the desired outcome.
Substitution: Various nucleophiles can be used to substitute the bromine atoms under controlled conditions.
Major Products Formed
Oxidation: The major product formed is keto bromothymol blue.
Reduction: The products depend on the reducing agent used.
Substitution: The products vary based on the nucleophile involved in the reaction.
Scientific Research Applications
Bromothymol blue solution R1 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed to detect the presence of carbon dioxide in biological samples.
Medicine: Utilized in various diagnostic tests to measure pH levels in bodily fluids.
Industry: Applied in the textile industry for wastewater treatment and other processes.
Mechanism of Action
Bromothymol blue acts as a weak acid in solution, existing in protonated and deprotonated forms. The protonated form absorbs light at 427 nm, appearing yellow in acidic solutions, while the deprotonated form absorbs light at 602 nm, appearing blue in basic solutions . The color change is due to the highly conjugated structure formed during deprotonation .
Comparison with Similar Compounds
Bromothymol blue is similar to other pH indicators such as:
- Thymol blue
- Bromocresol green
- Chlorophenol red
Uniqueness
Bromothymol blue is unique due to its specific pH range (6.0 to 7.6) and its distinct color change from yellow to blue . This makes it particularly useful for applications requiring precise pH measurements near neutrality.
Conclusion
Bromothymol blue solution R1 is a versatile compound with significant applications in various scientific fields. Its unique properties and reactions make it an invaluable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C27H28Br2O5S |
|---|---|
Molecular Weight |
624.4 g/mol |
IUPAC Name |
2-bromo-4-[3-(3-bromo-4-hydroxy-5-methyl-2-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C27H28Br2O5S/c1-13(2)21-18(11-15(5)25(30)23(21)28)27(17-9-7-8-10-20(17)35(32,33)34-27)19-12-16(6)26(31)24(29)22(19)14(3)4/h7-14,30-31H,1-6H3 |
InChI Key |
CJBMVMMYECULNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Br)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


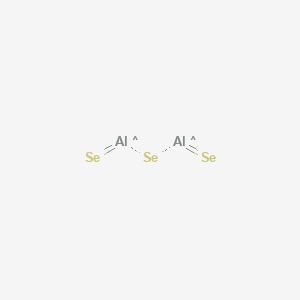
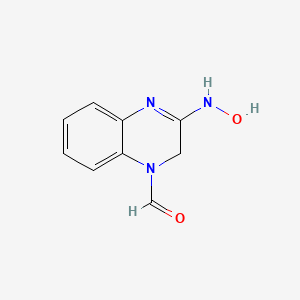
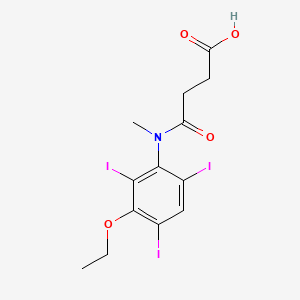
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
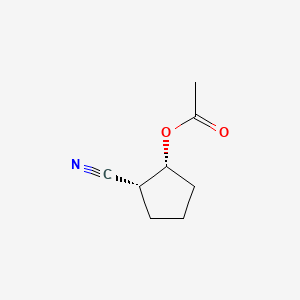
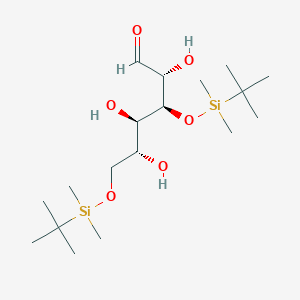
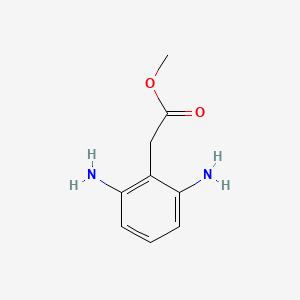
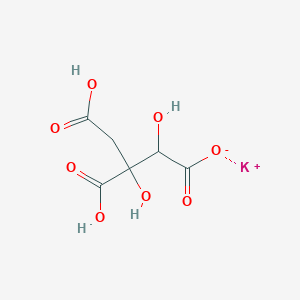
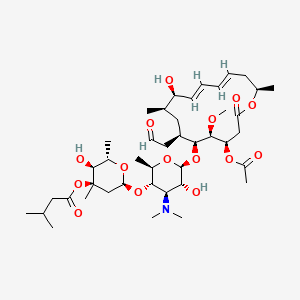
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
